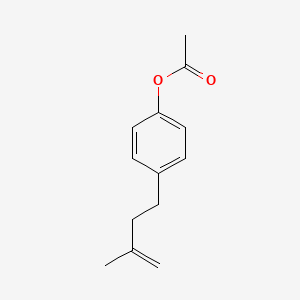

4-(4-Acetoxyphenyl)-2-methyl-1-butene

Description

4-(4-Acetoxyphenyl)-2-methyl-1-butene (CAS: 890097-90-2) is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . Structurally, it consists of a 1-butene chain substituted with a methyl group at position 2 and a 4-acetoxyphenyl group at position 4. The acetoxy group (–OAc) at the para position of the phenyl ring contributes to its polarity and reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of natural products and pharmaceuticals .

Key properties include:

- Boiling point: Not explicitly reported, but predicted to be higher than analogs due to increased molecular weight and polarity.

- Density: Data unavailable in evidence; analogs suggest values between 0.92–1.22 g/cm³ depending on substituents.

- Safety: Lab-specific handling is required, with safety data sheets (SDS) emphasizing proper ventilation and protective equipment .

Properties

IUPAC Name |

[4-(3-methylbut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)4-5-12-6-8-13(9-7-12)15-11(3)14/h6-9H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCVWOFODYFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641206 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-90-2 | |

| Record name | Phenol, 4-(3-methyl-3-buten-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetoxyphenyl)-2-methyl-1-butene typically involves the acetylation of 4-hydroxyphenyl-2-methyl-1-butene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar acetylation process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the careful control of temperature, pressure, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-acetoxyphenyl)-2-methyl-1-butanone or 4-(4-carboxyphenyl)-2-methyl-1-butene.

Reduction: Formation of 4-(4-hydroxyphenyl)-2-methyl-1-butene.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 4-(4-Acetoxyphenyl)-2-methyl-1-butene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation: Leading to ketones or carboxylic acids.

- Reduction: Converting the acetoxy group to a hydroxyl group.

- Substitution: Allowing for the introduction of other functional groups.

These reactions make it a versatile building block in synthetic organic chemistry.

Biology

The compound has garnered interest in biological research due to its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit estrogenic activity , similar to other compounds with related structures. This activity is attributed to its ability to interact with estrogen receptors after metabolic activation in vivo.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Its structure may allow it to act as a precursor in drug synthesis, particularly for compounds targeting hormonal pathways. Research into its cytotoxicity reveals that while some concentrations may exhibit cytotoxic effects on cell lines, others could promote cell proliferation, indicating a complex dose-response relationship.

Environmental Implications

Research indicates that compounds like this compound may have implications for endocrine disruption in environmental contexts. Case studies have shown that related compounds can be activated by liver microsomes, leading to the formation of estrogenic metabolites. This raises concerns about their potential effects on wildlife and human health through environmental exposure.

Case Studies

One notable case study examined the metabolic activation of proestrogens and their environmental impact. The findings suggest that exposure to similar compounds could lead to endocrine disruption due to their estrogenic metabolites formed during metabolism. This highlights the importance of studying such compounds within ecological risk assessments.

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in various biochemical pathways. The compound may interact with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs, focusing on substituent variations and their impact on physical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 4-(4-Acetoxyphenyl)-2-methyl-1-butene | 890097-90-2 | C₁₃H₁₆O₂ | 204.26 | Acetoxy (para) | N/A | N/A |

| 4-(4-Methoxyphenyl)-2-methyl-1-butene | 18491-21-9 | C₁₂H₁₆O | 176.25 | Methoxy (para) | 246.1 (Predicted) | 0.924 (Predicted) |

| 4-(2-Bromophenyl)-2-methyl-1-butene | 130955-17-8 | C₁₁H₁₃Br | 225.12 | Bromo (ortho) | 253.7 (Predicted) | 1.215 |

| 4-(2-Acetoxyphenyl)-2-methyl-1-butene | 76240-34-1 | C₁₃H₁₆O₂ | 204.26 | Acetoxy (ortho) | N/A | 1.215 |

Key Observations :

- Substituent Effects :

- Methoxy vs. Acetoxy : The methoxy analog (C₁₂H₁₆O) has a lower molecular weight and density compared to the acetoxy derivative due to the absence of an acetyl group. Its predicted boiling point (~246°C) is lower than brominated analogs, reflecting reduced polarity .

- Bromo Substituent : The bromo analog (C₁₁H₁₃Br) exhibits a higher density (1.215 g/cm³) due to bromine’s atomic mass and ortho-substitution, which increases steric hindrance .

- Acetoxy Position : The ortho-acetoxy isomer (CAS 76240-34-1) shares the same molecular formula as the target compound but has a higher density (1.215 g/cm³), likely due to closer packing of the ortho-substituted phenyl group .

Research Findings and Limitations

- Synthetic Utility : The acetoxy group in the target compound facilitates regioselective deprotection (e.g., KOH/MeOH at 0°C ), a critical step in multi-step syntheses.

- Data Gaps : Predicted boiling points and densities (e.g., for the methoxy analog) highlight the need for experimental validation.

- Contradictions : lists 4-(4-Acetoxyphenyl)butan-2-one (CAS 36789-59-0), a ketone derivative, which diverges significantly in reactivity due to the carbonyl group. This underscores the importance of functional group differences in comparisons .

Biological Activity

4-(4-Acetoxyphenyl)-2-methyl-1-butene, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acetoxy group attached to a phenyl ring and a double bond in the butene chain. Understanding its biological activity is crucial for exploring its applications in pharmacology and toxicology.

- IUPAC Name : this compound

- CAS Number : 890097-90-2

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and potentially influencing metabolic pathways. Moreover, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of various enzymes involved in detoxification processes.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of the acetoxy group may enhance the electron-donating ability of the compound, leading to increased radical scavenging activity. A study demonstrated that similar acetoxyphenyl compounds showed substantial inhibition of lipid peroxidation, suggesting potential protective effects against oxidative stress .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may stem from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that related compounds can downregulate the expression of inflammatory mediators in macrophage cells, indicating a possible mechanism for reducing inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This suggests that this compound could be further explored as a potential anticancer agent .

Study on Antioxidant Activity

A study conducted by researchers at a leading university evaluated the antioxidant capacity of several acetoxyphenyl derivatives, including this compound. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The compound demonstrated an IC50 value significantly lower than many known antioxidants .

Anti-inflammatory Research

In another study focused on inflammatory responses, this compound was tested for its ability to inhibit COX enzymes in vitro. The results showed a marked reduction in prostaglandin E2 production in treated cells compared to controls, highlighting its potential as an anti-inflammatory agent .

Data Tables

| Biological Activity | Method Used | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM; effective radical scavenger |

| Anti-inflammatory | COX Inhibition Assay | Reduced PGE2 levels by 40% at 50 µM |

| Anticancer | MTT Assay | Induced apoptosis in HeLa cells with IC50 = 30 µM |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Acetoxyphenyl)-2-methyl-1-butene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation to introduce the acetoxyphenyl group. For example:

- Step 1 : React 4-hydroxyacetophenone with acetyl chloride under acidic conditions to form 4-acetoxyphenyl ketone derivatives .

- Step 2 : Perform alkylation using 2-methyl-1-butene derivatives in the presence of Lewis acids (e.g., AlCl₃) to attach the methylbutene chain.

Yields are highly sensitive to temperature (optimized at 60–80°C) and stoichiometric ratios of reagents. Impurities such as isomeric byproducts (e.g., 3-methyl isomers) may form if reaction times exceed 12 hours .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- HPLC : A mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) with UV detection at λmax ≈ 255 nm .

- NMR : Key signals include δ 2.1 ppm (acetoxy methyl group) and δ 5.2–5.8 ppm (olefinic protons from the butene moiety) .

- Mass spectrometry : Look for the molecular ion peak at m/z 206 (C₁₂H₁₄O₃) and fragmentation patterns consistent with the loss of the acetoxy group (−60 amu) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Short-term storage : –20°C in airtight, light-resistant containers to prevent hydrolysis of the acetoxy group .

- Long-term stability : Degradation products (e.g., 4-hydroxyphenyl derivatives) may form at >5% after 6 months at 4°C. Monitor via HPLC to ensure purity remains ≥98% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Case study : Discrepancies in olefinic proton coupling constants (J values) may arise from rotameric equilibria or solvent polarity effects.

- Methodology :

Q. What experimental strategies optimize the regioselectivity of derivatization reactions involving the butene moiety?

- Challenge : Competing reactions at the α- vs. β-positions of the butene chain.

- Solutions :

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

- In vitro approach :

- In silico tools : Use software like MetaSite or GLORY to predict Phase I/II metabolism sites .

Q. What are the implications of structural analogs (e.g., 4-(2-Chlorophenyl) variants) on structure-activity relationships (SAR)?

- Key findings :

- Method : Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., logP, solubility)?

- Root causes :

- Errors in computational models (e.g., inadequate solvation models).

- Experimental artifacts (e.g., impurities affecting solubility measurements).

- Resolution :

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.